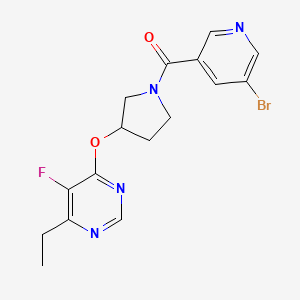

(5-Bromopyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrFN4O2/c1-2-13-14(18)15(21-9-20-13)24-12-3-4-22(8-12)16(23)10-5-11(17)7-19-6-10/h5-7,9,12H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNUGEHJGAAZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CN=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the enzyme α-glucosidase. This enzyme plays a crucial role in the treatment of type II diabetes mellitus.

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034524-27-9 , has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 395.23 g/mol . The structure includes a brominated pyridine ring and a pyrrolidine moiety linked to a fluorinated pyrimidine, suggesting potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrFN₄O₂ |

| Molecular Weight | 395.23 g/mol |

| CAS Number | 2034524-27-9 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on fluorinated pyrimidine derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These compounds disrupt nucleotide synthesis pathways critical for cancer cell growth .

The proposed mechanism of action for this compound involves the inhibition of key enzymes in the pyrimidine biosynthesis pathway . This pathway is vital for the synthesis of nucleotides, which are necessary for DNA and RNA production. By targeting this pathway, the compound may effectively reduce the proliferation of cancer cells .

Case Studies

- In Vitro Studies : In a study examining the effects of pyrimidine analogs, this compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 100 nM .

- Animal Models : Further investigations using animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against specific cancers.

Safety and Toxicology

While initial studies highlight promising biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity assessments indicate that while the compound exhibits some cytotoxic effects on cancer cells, it also poses risks of toxicity at higher concentrations, necessitating further investigation into its therapeutic window .

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of pyridine and pyrimidine compounds often exhibit significant anticancer activity. Studies have shown that similar compounds demonstrate potent inhibitory effects against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HeLa (human cervix carcinoma), A549 (human lung adenocarcinoma), and MCF-7 (human breast adenocarcinoma) cells.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies on bromopyrimidine derivatives have highlighted their effectiveness in targeting specific cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains:

- Antibacterial Activity : Compounds similar to this one have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Antifungal Activity : In vitro studies have demonstrated efficacy against various fungal pathogens, indicating that modifications in the pyrimidine structure can enhance antifungal potency. For example, certain derivatives have been reported to outperform traditional antifungal agents like tebuconazole in inhibiting fungal growth .

Insecticidal Properties

In addition to its antimicrobial effects, the compound may also possess insecticidal properties:

- Bioassays : Evaluation of similar chemical structures has indicated moderate insecticidal activity against pests such as Spodoptera frugiperda (fall armyworm). The specific mode of action often involves neurotoxic effects that disrupt normal insect physiology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

- Initial Reactions : The synthesis begins with the formation of the pyrrolidine moiety followed by the introduction of the bromopyridine and fluorinated pyrimidine groups.

- Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Summary Table of Biological Activities

| Activity Type | Tested Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | HeLa, A549, MCF-7 | Induced apoptosis; inhibited proliferation |

| Antibacterial | Staphylococcus aureus, E. coli | Significant growth inhibition |

| Antifungal | Various fungal strains | Outperformed traditional antifungals |

| Insecticidal | Spodoptera frugiperda | Moderate toxicity observed |

Chemical Reactions Analysis

Coupling Reactions

These reactions form the methanone bridge linking the bromopyridine and pyrrolidine moieties. Key methods include:

-

Acylation : The pyrrolidine acts as a nucleophile attacking an acyl chloride or activated ester, facilitated by coupling agents like HATU or EDCl in solvents such as DMF or acetonitrile.

-

Nucleophilic Attack : Direct coupling between the pyrrolidine and bromopyridine derivatives under basic conditions (e.g., sodium hydride) ensures a stable methanone linkage.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | HATU/EDCl, DMF, room temperature | High-yield methanone formation |

| Nucleophilic Attack | Pyrrolidine, acyl chloride | Stable bridge between moieties |

Substitution Reactions

Modifications to substituents on the pyrimidine or pyrrolidine rings alter reactivity and biological activity:

-

Pyrimidine Substitution : Fluorine introduction via nucleophilic aromatic substitution enhances reactivity, often using activated pyrimidines and fluorinating agents .

-

Pyrrolidine Substitution : Alkylation or oxidation of hydrogen substituents modifies pharmacokinetics, employing reagents like alkyl halides or oxidizing agents (e.g., KMnO₄).

| Substituent | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrimidine Fluorine | Nucleophilic substitution agents | Increased reactivity |

| Pyrrolidine Alkylation | Alkyl halides, base | Improved solubility/stability |

Ring-Forming Reactions

The synthesis of the pyrrolidine ring involves cyclization:

-

Cyclization : Diamine precursors undergo intramolecular nucleophilic attack under acidic conditions (e.g., toluene, reflux) to form the five-membered pyrrolidine ring.

| Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|

| Pyrrolidine Cyclization | Diamine, acid catalyst | Toluene, reflux | Stable pyrrolidine ring formation |

Halogenation

Bromine substitution on the pyridine ring is a precursor step:

-

Electrophilic Bromination : Pyridine derivatives undergo bromination using reagents like Br₂ in acidic or solvent-mediated conditions to introduce the bromine substituent .

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Electrophilic Bromination | Br₂, H₂SO₄ | Controlled temperature | Brominated pyridine intermediate |

Oxidation/Reduction

While the methanone group is stable, adjacent functional groups may undergo redox transformations:

-

Reduction : Hydrogenation of double bonds (if present) using catalysts like Pd/C under pressurized H₂.

-

Oxidation : Oxidation of alcohols or alkenes (e.g., using KMnO₄) to form carbonyl groups or epoxides.

Biological Activity and Mechanism

The compound’s structure enables interactions with molecular targets:

-

Receptor Binding : The bromopyridine and fluoropyrimidine moieties may bind to kinase or enzyme active sites, modulating activity .

-

Pharmacokinetics : Substituents like ethyl and fluorine groups enhance solubility and cellular permeability, influencing therapeutic efficacy.

Key Research Findings

-

Synthesis Optimization : Industrial-scale production prioritizes high-yield conditions, such as optimized coupling reagents and solvents.

-

Structural Variants : Substituent modifications (e.g., fluorination, alkylation) significantly impact biological activity, as seen in related pyrimidine derivatives .

-

Stability : The methanone linkage and halogen substituents confer stability under standard reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanone Derivatives

Compound A : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Structural Differences :

- Replaces the bromopyridine with a pyridin-3-yl group.

- Incorporates an indole and dihydropyrazole instead of pyrrolidine-pyrimidine.

- Indole and dihydropyrazole may confer distinct hydrogen-bonding interactions.

Compound B : 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structural Differences :

- Methoxy and pyrrolidine substituents on pyridine but lacks bromine and pyrimidine.

- Functional Implications :

- Methoxy groups enhance solubility but reduce steric hindrance compared to bromine.

- The absence of fluoropyrimidine limits interactions with pyrimidine-binding enzymes.

Data Table 1 : Key Structural and Functional Comparisons

Halogenated Pyrimidine-Pyrrolidine Hybrids

Compound C : 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Structural Differences :

- Uses bromophenyl and fluorophenyl groups instead of bromopyridine and fluoropyrimidine.

- Functional Implications :

- Halogenated aromatic rings enhance π-π stacking but lack the hydrogen-bonding capacity of pyrimidine.

- Reduced conformational flexibility due to dihydropyrazole vs. pyrrolidine.

Compound D : 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Structural Differences: Chromenone and pyrazolo-pyrimidine core vs. methanone-pyrimidine.

- Functional Implications: Chromenone contributes fluorescence properties, useful in imaging . Dual fluorinated sites (chromenone and phenyl) may improve target selectivity.

Impact of Substituent Length and Halogenation

Evidence from indole- and pyrrole-derived cannabinoids highlights that side-chain length (4–6 carbons) optimizes receptor binding . The target compound’s ethyl group on pyrimidine aligns with this principle, balancing lipophilicity and steric effects. Fluorine’s electronegativity may mimic hydroxyl groups in binding interactions, as seen in fluorinated pyrimidines .

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on structural descriptors (e.g., fingerprints) and bioactivity data . The target compound’s unique combination of bromopyridine, fluoropyrimidine, and pyrrolidine complicates direct comparisons, necessitating multi-parameter analyses (e.g., QSAR models) to predict its biological profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the pyrrolidine-oxypyrimidine core in this compound?

- Methodological Answer : The pyrrolidine-oxypyrimidine core is typically synthesized via nucleophilic substitution. For example, activated pyrimidine derivatives (e.g., 6-ethyl-5-fluoropyrimidin-4-ol) react with pyrrolidin-3-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage. Subsequent coupling with a 5-bromopyridine-3-carbonyl group is achieved using standard peptide coupling reagents like HATU or EDC/DMAP. Purification often involves gradient column chromatography (e.g., 50:50 to 95:5 hexane/EtOAc) to isolate intermediates .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis?

- Methodological Answer :

- NMR : 1H/13C NMR is critical for verifying regiochemistry and monitoring coupling efficiency. For brominated pyridine intermediates, characteristic aromatic protons appear as doublets in the δ 7.5–8.5 ppm range.

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ for intermediates with MW ~450–500 Da).

- Melting Points : Cross-referencing observed melting points with literature values (e.g., 94–95°C for brominated intermediates) helps validate purity .

Advanced Research Questions

Q. How can researchers optimize low yields during the fluorination of the pyrimidine ring?

- Methodological Answer : Low yields in fluorination steps may arise from inefficient leaving-group activation or competing side reactions. Strategies include:

- Reagent Optimization : Use KF with 18-crown-6 to enhance fluoride nucleophilicity.

- Temperature Control : Microwave-assisted synthesis at 140°C for 2–5 minutes improves reaction kinetics compared to conventional heating .

- Monitoring : TLC (Rf ~0.3 in 50:50 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) tracks fluorination progress.

Q. How can contradictory NOE data be resolved when assigning stereochemistry in the pyrrolidin-1-yl methanone moiety?

- Methodological Answer :

- Rotational NOE Experiments : Measure NOE correlations between pyrrolidine protons and adjacent carbonyl groups to infer spatial proximity.

- DFT Calculations : Perform conformational analysis using Gaussian or ORCA software to predict energetically favored stereoisomers.

- Chiral Resolution : If enantiopure intermediates are available, use chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol eluent) to separate diastereomers .

Q. What analytical approaches address discrepancies in mass spectrometry data for brominated intermediates?

- Methodological Answer :

- Isotopic Pattern Analysis : Bromine (Br) exhibits a 1:1 isotopic ratio (m/z M and M+2 peaks). Verify isotopic distribution matches theoretical values.

- Collision-Induced Dissociation (CID) : Use MS/MS to fragment ions and identify characteristic losses (e.g., Br• radical elimination at m/z 79/81).

- Cross-Validation : Compare HRMS data with synthetic standards (e.g., 1-(5-bromopyridin-3-yl)ethanone, MW 200.04) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for polar intermediates in non-aqueous solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO-d6, CDCl3, and DMF-d7 for NMR compatibility.

- Hansen Solubility Parameters : Calculate HSP values to predict solubility in mixtures (e.g., DCM/MeOH).

- Crystallography : If single crystals form (e.g., via slow evaporation in EtOAc), X-ray diffraction provides definitive structural confirmation .

Experimental Design Considerations

Q. What reaction conditions minimize dehalogenation side reactions during coupling steps?

- Methodological Answer :

- Catalyst Selection : Use Pd-free coupling agents (e.g., CuI for Ullmann-type couplings) to avoid Pd-mediated debromination.

- Inert Atmosphere : Conduct reactions under argon to prevent oxidative side reactions.

- Low-Temperature Quenching : Terminate reactions at 0°C to stabilize halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.